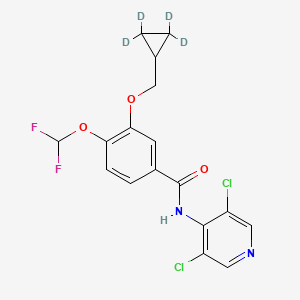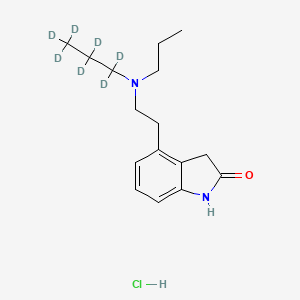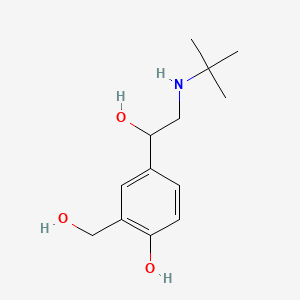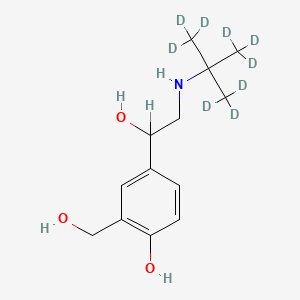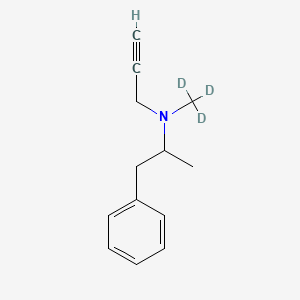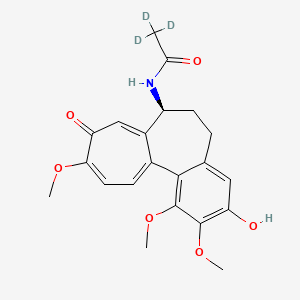
3-Demethyl Colchicine-d3
Vue d'ensemble
Description
3-Demethyl Colchicine-d3 is a derivative of colchicine, a well-known alkaloid extracted from plants of the Colchicaceae family, such as Colchicum autumnale. Colchicine and its derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimitotic, and anticancer activities . This compound is specifically modified to enhance its biological activity and reduce toxicity, making it a valuable compound in scientific research and pharmaceutical applications .
Applications De Recherche Scientifique
3-Demethyl Colchicine-d3 has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
3-Demethyl Colchicine-d3, a derivative of colchicine, primarily targets the microtubules in cells . Microtubules are protein structures that play a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its targets by binding to tubulin, a protein that makes up microtubules . This binding disrupts the polymerization of tubulin into microtubules, thereby inhibiting cell division . The compound also likely interferes with the intracellular assembly of the inflammasome complex present in neutrophils and monocytes that mediates activation of interleukin-1β, an inflammatory mediator .
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It inhibits the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This arrest prevents the cell from dividing, which can lead to cell death . Additionally, the compound’s interference with the inflammasome complex can reduce inflammation .
Pharmacokinetics
It is known that colchicine, the parent compound, has a long terminal half-life . The main route of colchicine elimination is biliary excretion . Therefore, the pharmacokinetics of this compound might be similar, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division and reduction of inflammation . These effects make the compound potentially useful in the treatment of diseases characterized by rapid cell division or inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s transformation into 2-O-demethyl-colchicine (M1) and 3-O-demethl-colchicine (M2) by Streptomyces griseus ATCC 13273 was found to be more efficient when DMF was used as a co-solvent . This suggests that the solvent environment can affect the compound’s bioavailability and efficacy.
Analyse Biochimique
Biochemical Properties
3-Demethyl Colchicine-d3 interacts with various biomolecules in biochemical reactions. It is a product of the regio-selective demethylation of colchicine at C-2 and C-3 . This process is catalyzed by Streptomyces griseus ATCC 13273 . The demethylation process involves the interaction with enzymes and proteins, leading to the formation of 2-O-demethyl-colchicine and 3-O-demethyl-colchicine .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in colchicine biotransformation. In Bacillus megaterium, the adaptation to different concentrations of colchicine for its bioconversion to pharmacologically active 3-demethylated colchicine results in changes in cell shape and decreased cell wall and plasma membrane thickness .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its formation through the demethylation of colchicine. The process is regio-selective, occurring at C-2 and C-3 of the colchicine molecule . This transformation is catalyzed by Streptomyces griseus ATCC 13273 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, during the biotransformation of thiocolchicine into thiocolchicoside, a partial and transitory accumulation of 3-O-demethyl-thiocolchicine is observed, followed by the formation of the glucosyl-derivative, thiocolchicoside .
Metabolic Pathways
The metabolic pathways of this compound involve the demethylation of colchicine, a process catalyzed by Streptomyces griseus ATCC 13273 . This process is part of the broader metabolic pathways of colchicine, which involve amino acid precursors, phenylalanine, and tyrosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Demethyl Colchicine-d3 involves the regio-selective demethylation of colchicine. One of the methods reported involves the use of microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-O-demethyl-colchicine and 3-O-demethyl-colchicine . The reaction conditions include the use of dimethylformamide (DMF) as a co-solvent, which significantly enhances the yield of the desired products .
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using specific microbial strains. For instance, Bacillus megaterium has been utilized to convert thiocolchicine into thiocolchicoside, a process that can be adapted for the production of this compound . This method is environmentally friendly and offers high regio-selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Demethyl Colchicine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the colchicine molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Comparaison Avec Des Composés Similaires
3-Demethyl Colchicine-d3 can be compared with other colchicine derivatives, such as:
Colchicoside: A glucosylated derivative with anti-inflammatory and muscle relaxant properties.
Thiocolchicoside: A thiolated derivative with similar pharmacological activities but reduced toxicity.
Demecolcine: A demethylated derivative used in cancer treatment.
The uniqueness of this compound lies in its specific modification, which enhances its biological activity while reducing toxicity, making it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693408 | |
| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314417-96-3 | |
| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





